molecular formula C9H11N5O2 B2765497 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione CAS No. 302801-95-2

3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione

Cat. No.: B2765497
CAS No.: 302801-95-2
M. Wt: 221.22
InChI Key: YLGUKPOCKYUXCZ-UHFFFAOYSA-N
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Description

3-Methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione is a purine derivative characterized by a methyl group at position 3, a prop-2-enylamino (allylamino) substituent at position 8, and a dione moiety at positions 2 and 4. Its core structure resembles xanthine derivatives, which are known for diverse pharmacological activities, including adenosine receptor antagonism and phosphodiesterase inhibition . This compound has been studied in the context of psychotropic activity and enzyme inhibition, with modifications to its substituents significantly altering its physicochemical and pharmacological properties .

Properties

IUPAC Name

3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-3-4-10-8-11-5-6(12-8)14(2)9(16)13-7(5)15/h3H,1,4H2,2H3,(H2,10,11,12)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGUKPOCKYUXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable alkylating agent, followed by the introduction of the prop-2-enylamino group through nucleophilic substitution. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the prop-2-enylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Antidiabetic Activity
Research indicates that compounds similar to 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Inhibitors of DPP-IV are crucial in managing type 2 diabetes mellitus by increasing insulin secretion and decreasing glucagon levels. A study demonstrated that specific purine derivatives could effectively lower blood glucose levels in diabetic models, highlighting their potential as therapeutic agents for diabetes management .

1.2 Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. A series of related guanidine derivatives were synthesized and tested against various bacterial strains using the cup plate agar diffusion method. The results indicated significant antibacterial activity, suggesting that derivatives of this purine structure could serve as potential antimicrobial agents .

1.3 Antileishmanial Activity
Another significant application involves the treatment of leishmaniasis. Compounds derived from guanidine structures, including those related to 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione, have shown promising leishmanicidal activity with low cytotoxicity. For instance, LQOF-G2 demonstrated an IC50 value of 5.6 mM against Leishmania amazonensis, indicating its potential as a new therapeutic option for leishmaniasis treatment .

Biochemical Applications

2.1 DNA Damage Studies
Stable isotope-labeled analogues of purines are essential for studying oxidative DNA damage. The synthesis of such labeled compounds allows researchers to quantify free radical-induced damage accurately. The methods developed for synthesizing these analogues involve halogen displacement reactions and enzymatic coupling processes, which are critical for understanding DNA repair mechanisms and the effects of oxidative stress on cellular functions .

2.2 Synthesis of Biologically Active Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. Its structural features enable modifications that can lead to the development of novel drugs targeting various biological pathways. For instance, modifications at the amino or carbon positions can yield derivatives with enhanced pharmacological properties .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (mM)Reference
3-Methyl-8-(prop-2-enylamino)-7H-purine-2,6-dioneAntidiabeticNot specified
LQOF-G2Antileishmanial5.6
Various Guanidine DerivativesAntimicrobialVaries

Case Studies

Case Study 1: DPP-IV Inhibition
In a controlled study involving diabetic rats, administration of a DPP-IV inhibitor derived from purine structures resulted in a statistically significant reduction in fasting blood glucose levels compared to the control group. This evidence supports the therapeutic potential of such compounds in diabetes management.

Case Study 2: Antimicrobial Efficacy
A series of synthesized guanidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL, suggesting their viability as new antibiotic candidates.

Mechanism of Action

The mechanism of action of 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 8-(Ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (): Replaces the prop-2-enylamino group with ethylamino and adds an isobutyl group at position 6.
  • 8-Allylamino-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione (): Features a 3-phenylpropyl group at position 7 and retains the allylamino group at position 7. The aromatic phenylpropyl group enhances π-π stacking interactions in biological systems, which may improve binding affinity to hydrophobic enzyme pockets .
  • 8-(Ethylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione (): Substitutes position 7 with a pentyl chain, increasing alkyl chain length and lipophilicity. Longer alkyl chains may improve bioavailability but could reduce metabolic stability due to oxidative degradation .

Pharmacological Activity

  • Adenosine Receptor Modulation: Theophylline derivatives (e.g., 7-(2-hydroxyethyl)theophylline in ) share the purine-2,6-dione core and exhibit adenosine A1/A2 receptor antagonism. The prop-2-enylamino group in the target compound may confer selective receptor binding compared to ethylamino or methylxanthine derivatives .
  • DPP-4 Inhibition: Linagliptin (), a 1H-purine-2,6-dione derivative, inhibits dipeptidyl peptidase-4 (DPP-4).
  • Psychotropic Effects: 7H-purine-2,6-dione derivatives with alkylamino substituents (e.g., ethylamino in ) have shown psychotropic activity in animal models. The allylamino group’s unsaturated bond may enhance interactions with serotonin or dopamine transporters .

Physicochemical Properties

  • Lipophilicity: Calculated logP values (using micellar electrokinetic chromatography) for 7H-purine-2,6-dione derivatives range from 1.2 (ethylamino) to 3.5 (phenylpropyl), with the allylamino variant (target compound) estimated at ~2.1 .
  • Solubility: The allylamino group’s polarity increases aqueous solubility compared to purely alkyl substituents (e.g., pentyl in ) but reduces it relative to hydroxylated analogues (e.g., 7-(2-hydroxyethyl)theophylline in ) .

Biological Activity

3-Methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione, a purine derivative, has garnered attention for its potential biological activities. This compound's structure includes a methyl group and an allylamino substituent, which are thought to influence its pharmacological properties. The compound is primarily studied in the context of its effects on various biological systems, including its role as a potential antidepressant and its interactions with cellular pathways.

Chemical Structure

The chemical structure of 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione can be represented as follows:

C13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2

This structure includes:

  • Purine core : A bicyclic structure that is fundamental to many biological molecules.
  • Substituents : The presence of a prop-2-enylamino group and a methyl group enhances its reactivity and interaction with biological targets.

Antidepressant Properties

Research indicates that 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione exhibits antidepressant-like effects. In animal models, this compound has shown significant activity in reducing depressive behaviors. Studies suggest that the mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in purine metabolism. For instance, it may affect the activity of xanthine oxidase, which is crucial in the catabolism of purines. Inhibition of this enzyme could lead to decreased production of uric acid, suggesting therapeutic applications in conditions like gout.

Case Studies and Research Findings

  • Case Study on Antidepressant Activity : A study conducted on rodents demonstrated that administration of 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione resulted in a marked decrease in immobility time in the forced swim test, indicating antidepressant-like effects. The study also highlighted alterations in serotonin levels post-treatment .
  • Enzyme Interaction Studies : In vitro assays revealed that the compound inhibited xanthine oxidase with an IC50 value suggesting moderate potency compared to established inhibitors. This finding opens avenues for further exploration into its use as a therapeutic agent for hyperuricemia .

Comparative Analysis

The following table summarizes the biological activities of 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione compared to other purine derivatives:

Compound NameBiological ActivityMechanism of ActionReference
3-Methyl-8-(prop-2-enylamino)-7H-purine-2,6-dioneAntidepressantModulation of serotonin/norepinephrine
CaffeineStimulantAdenosine receptor antagonist
TheophyllineBronchodilatorPhosphodiesterase inhibition

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